3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid
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Overview
Description
3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid is a chemical compound that belongs to the class of cinnoline derivatives. This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a carboxylic acid functional group. It has a molecular mass of 322.7457 daltons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted cinnoline compounds.
Scientific Research Applications
3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid include other cinnoline derivatives with different substituents, such as:
- 3-Chloro-4-methyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid
- 3-Bromo-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
65533-82-6 |
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Molecular Formula |
C18H11ClN2O2 |
Molecular Weight |
322.7 g/mol |
IUPAC Name |
3-chloro-4-phenylcyclopenta[c]cinnoline-1-carboxylic acid |
InChI |
InChI=1S/C18H11ClN2O2/c19-14-10-13(18(22)23)16-12-8-4-5-9-15(12)20-21(17(14)16)11-6-2-1-3-7-11/h1-10H,(H,22,23) |
InChI Key |
CKIDMUFWXQJQTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C3=C4C=CC=CC4=N2)C(=O)O)Cl |
Origin of Product |
United States |
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